Cas no 1877982-74-5 (2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide)

2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-1453581
- 1877982-74-5
- 2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide
-
- インチ: 1S/C11H16BrNO2S/c1-4-5-13-16(14,15)11-9(3)6-8(2)7-10(11)12/h6-7,13H,4-5H2,1-3H3
- InChIKey: OESZOKLBCILVBD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=CC(C)=C1S(NCCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 305.00851g/mol
- どういたいしつりょう: 305.00851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453581-100mg |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 100mg |
$615.0 | 2023-09-29 | ||
Enamine | EN300-1453581-10000mg |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 10000mg |
$3007.0 | 2023-09-29 | ||
Enamine | EN300-1453581-0.5g |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 0.5g |
$739.0 | 2023-06-06 | ||
Enamine | EN300-1453581-2.5g |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 2.5g |
$1509.0 | 2023-06-06 | ||
Enamine | EN300-1453581-0.05g |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 0.05g |
$647.0 | 2023-06-06 | ||
Enamine | EN300-1453581-1.0g |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 1g |
$770.0 | 2023-06-06 | ||
Enamine | EN300-1453581-5.0g |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 5g |
$2235.0 | 2023-06-06 | ||
Enamine | EN300-1453581-500mg |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 500mg |
$671.0 | 2023-09-29 | ||
Enamine | EN300-1453581-1000mg |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 1000mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1453581-0.1g |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide |
1877982-74-5 | 0.1g |
$678.0 | 2023-06-06 |
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamideに関する追加情報
Professional Introduction to 2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide (CAS No. 1877982-74-5)
2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide, with the CAS number 1877982-74-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, including its bromine substituent and the presence of methyl groups at specific positions, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and drug development.
The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in many drugs, known for its ability to interact with biological targets such as enzymes and receptors. In the case of 2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide, the bromine atom at the 2-position and the methyl groups at the 4- and 6-positions enhance its reactivity and binding affinity. These structural elements allow for further derivatization, enabling researchers to fine-tune its pharmacological properties for specific applications.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in the development of novel therapeutic agents. The compound 1877982-74-5 has been studied for its potential in various pharmacological contexts. For instance, sulfonamides have shown promise in the treatment of bacterial infections due to their mechanism of inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, modifications of the sulfonamide core have led to compounds with anti-inflammatory, antiviral, and anticancer properties.
The bromine substituent in 2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide is particularly noteworthy as it provides a reactive site for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in drug discovery to introduce new molecular fragments and enhance binding interactions with biological targets. The methyl groups at the 4- and 6-positions contribute to steric hindrance, which can be exploited to optimize binding affinity and selectivity.
In recent years, there has been a surge in interest regarding the synthesis and application of sulfonamide derivatives in medicinal chemistry. The compound CAS No. 1877982-74-5 has been explored in several preclinical studies for its potential therapeutic effects. Researchers have investigated its interactions with various enzymes and receptors, aiming to identify new drug candidates for treating chronic diseases such as cancer and inflammatory disorders. The structural flexibility of this molecule allows for a wide range of modifications, making it a versatile scaffold for drug development.
The propyl group at the N-position of 2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide adds another layer of complexity to its chemical behavior. This group can influence solubility, metabolic stability, and overall pharmacokinetic properties. By carefully selecting substituents and functional groups, chemists can tailor the properties of this compound to meet specific therapeutic requirements.
The synthesis of 1877982-74-5 involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex sulfonamide derivatives efficiently.
The biological activity of sulfonamides is often influenced by their ability to form hydrogen bonds with biological targets. The presence of multiple hydrogen bond donors and acceptors in 2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide enhances its potential as a lead compound for drug development. Researchers have leveraged computational modeling techniques to predict binding affinities and optimize molecular interactions.
In conclusion, 2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide (CAS No. 1877982-74-5) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. The combination of bromine substituents, methyl groups, and sulfonamide functionality makes it a versatile scaffold for further chemical modifications and drug development. Continued research into this compound is expected to yield novel therapeutic agents with significant clinical applications.
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